![molecular formula C26H26N4O3S B2508441 4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 397289-72-4](/img/structure/B2508441.png)

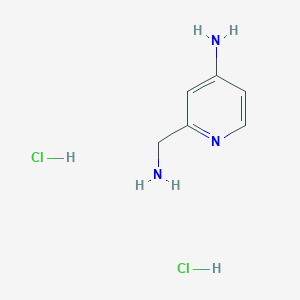

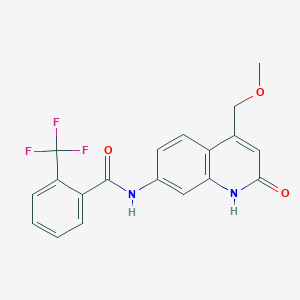

4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(azepane-1-sulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized, highlighting the interest in complex heterocyclic systems involving benzimidazole units for their potential applications in nonlinear optical (NLO) properties and molecular electronics. The synthesis process involved multiple steps starting from o-phenylenediamine, showcasing the structural diversity achievable with benzimidazole derivatives. The charge distributions and regions of electrophilic and nucleophilic reactivity of these compounds were explored using computational methods, indicating their potential in various scientific applications (Almansour et al., 2016).

Antimicrobial and Anticancer Properties

- Research into benzimidazole derivatives has also explored their antimicrobial and anticancer properties. For instance, certain benzimidazole compounds have been evaluated for their in vitro anticancer activity, indicating the potential of these compounds in therapeutic applications (Salahuddin et al., 2014). Additionally, novel benzimidazole, benzoxazole, and benzothiazole derivatives have shown broad-spectrum antimicrobial activity, suggesting their usefulness in combating bacterial and fungal infections (Vikas Padalkar et al., 2014).

Fluorescent Sensors

- Benzimidazole and benzothiazole conjugates have been designed and synthesized as fluorescent sensors, demonstrating their utility in detecting metal ions like Al3+ and Zn2+. These findings suggest the applicability of benzimidazole derivatives in the development of novel sensors with potential environmental and industrial applications (G. Suman et al., 2019).

Mécanisme D'action

Target of Action

The primary target of TCMDC-125712 is the essential malarial kinase PfCLK3 . This kinase is crucial for the survival of the blood stage of Plasmodium falciparum, the most deadly malaria parasite .

Mode of Action

TCMDC-125712 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects on human kinases .

Biochemical Pathways

PfCLK3 is part of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium falciparum . These kinases are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125712 disrupts the normal functioning of these biochemical pathways, leading to parasiticidal activity .

Pharmacokinetics

The compound’s potency and selectivity for pfclk3, as well as its reversible inhibition, suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of PfCLK3 by TCMDC-125712 leads to the death of Plasmodium falciparum parasites . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .

Action Environment

The compound’s stability and efficacy under experimental conditions suggest it may be robust against various environmental factors .

Analyse Biochimique

Biochemical Properties

The biochemical properties of TCMDC-125712 are largely defined by its interactions with various biomolecules. It has been found to interact with enzymes such as Prolyl-tRNA synthetase . The nature of these interactions is complex and may involve binding to the active site of the enzyme, leading to changes in enzyme activity .

Cellular Effects

TCMDC-125712 has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of TCMDC-125712 involves its interactions with biomolecules at the molecular level. It has been suggested that TCMDC-125712 may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-26(20-11-15-22(16-12-20)34(32,33)30-17-5-1-2-6-18-30)27-21-13-9-19(10-14-21)25-28-23-7-3-4-8-24(23)29-25/h3-4,7-16H,1-2,5-6,17-18H2,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAHCAHNMSKEHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2508363.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2508368.png)

![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)